4-Methylhippuric acid
Overview
Description
4-Methylhippuric acid is an organic compound and a carboxylic acid. It is one of the three isomers of methylhippuric acid, the others being 2-methylhippuric acid and 3-methylhippuric acid . These compounds are metabolites of xylene isomers and are used as biomarkers to determine exposure to xylene .
Mechanism of Action
Target of Action
4-Methylhippuric acid is a metabolite of xylene . It is primarily targeted by the liver, where it is metabolized from xylene . The liver plays a crucial role in detoxifying and eliminating xenobiotics like xylene from the body .
Mode of Action
The interaction of this compound with its target, the liver, is a part of the body’s natural detoxification process. When xylene enters the body, it is metabolized in the liver to form this compound . This transformation is a part of the body’s defense mechanism against potentially harmful substances .
Biochemical Pathways
The biochemical pathway involved in the formation of this compound is the metabolism of xylene. Xylene is oxidized in the liver and bound to glycine to form this compound . This process is a part of the body’s xenobiotic metabolism, which helps to detoxify and eliminate foreign substances .
Pharmacokinetics
The pharmacokinetics of this compound is closely related to that of its parent compound, xylene. After xylene is metabolized to this compound in the liver, it is excreted in the urine . The presence of this compound in the urine can be used as a biomarker to determine exposure to xylene .
Result of Action
The formation of this compound is a result of the body’s defense mechanism against xylene exposure. By metabolizing xylene to this compound, the body can safely eliminate xylene, reducing its potential toxic effects .
Action Environment
The action of this compound is influenced by environmental factors such as the level of xylene exposure. High exposures to xylene can increase the production of this compound . Occupational exposure is often found in pathology laboratories where xylene is used for tissue processing . Furthermore, the presence of other xenobiotics can potentially affect the metabolism of xylene to this compound .
Biochemical Analysis
Biochemical Properties
The biochemical role of 4-Methylhippuric acid is primarily as a metabolite of xylene
Cellular Effects
As a metabolite of xylene, it may be involved in the body’s response to xylene exposure
Molecular Mechanism
It is known to be a metabolite of xylene, suggesting it may play a role in the body’s metabolism of xylene
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of xylene
Preparation Methods
4-Methylhippuric acid can be synthesized through a multi-step reaction process. The synthetic route involves the following steps :
Reaction with benzene and diluted sodium hydroxide solution: This step involves the initial formation of the intermediate compound.
Treatment with alcoholic hydrochloric acid: This step further modifies the intermediate compound.
Reaction with potassium hydroxide solution: This final step results in the formation of this compound.
Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for the quantification and purification of the compound .
Chemical Reactions Analysis
4-Methylhippuric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Methylhippuric acid has several scientific research applications, including:
Comparison with Similar Compounds
4-Methylhippuric acid is similar to other methylhippuric acid isomers, such as 2-methylhippuric acid and 3-methylhippuric acid . it is unique in its specific structure and the position of the methyl group on the benzene ring. This structural difference can influence its reactivity and the types of reactions it undergoes .
Similar Compounds
- 2-Methylhippuric acid
- 3-Methylhippuric acid
- Hippuric acid
- p-Toluric acid
Properties
IUPAC Name |
2-[(4-methylbenzoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-2-4-8(5-3-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSCPTLHWVWLLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181580 | |
Record name | 4-Methylhippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | p-Methylhippuric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013292 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27115-50-0 | |
Record name | p-Methylhippuric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27115-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylhippuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027115500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Toluric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126814 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Methylhippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(p-toluoyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.832 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-METHYLHIPPURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QOX0DSK6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | p-Methylhippuric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013292 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-methylhippuric acid form in the body?
A1: this compound is a metabolite of xylene, specifically the isomer p-xylene. After inhalation or absorption, p-xylene is primarily metabolized in the liver. It undergoes oxidation to p-toluic acid, which is then conjugated with glycine to form this compound. This conjugate is then excreted in urine, making it a valuable biomarker for assessing xylene exposure.
Q2: What analytical methods are typically used to measure this compound levels?
A2: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is considered the gold standard for quantifying this compound in urine samples [, ]. This technique offers high sensitivity and selectivity, allowing for accurate measurements even at low concentrations. Gas chromatography/mass spectrometry (GC/MS) can also be employed for simultaneous determination of styrene, toluene, and xylene metabolites in urine [].
Q3: Are there challenges in accurately measuring this compound using LC-ESI-MS/MS?
A3: Yes, matrix effects in biological samples like urine can interfere with the ionization process during LC-ESI-MS/MS analysis, potentially impacting the accuracy of measurements. Using appropriate internal standards is crucial to mitigate this issue. Studies have shown that while deuterated internal standards are common, they can sometimes elute at different retention times due to isotopic effects. This discrepancy can lead to inaccurate quantification. Non-deuterated internal standards, such as those labeled with 13C or 15N, have demonstrated better performance in compensating for matrix effects and providing more accurate measurements of this compound [].
Q4: What makes this compound interesting from a structural chemistry perspective?
A4: this compound exhibits polymorphism, meaning it can exist in multiple crystalline forms. This characteristic is significant in pharmaceutical contexts as different polymorphs can have distinct physical properties impacting factors like solubility, stability, and bioavailability. Research has identified two polymorphs (I and II) and one solvatomorph of this compound, each with unique crystal structures and packing arrangements stabilized by hydrogen bonding interactions [, ]. Polymorph I adopts an orthorhombic system with P212121 space group, while polymorph II crystallizes in a monoclinic system with P21/c space group. The solvatomorph crystallizes in a triclinic P-1 cell [].
Q5: Can you explain the significance of conformational polymorphism in this compound?
A5: this compound's molecular structure possesses three rotatable bonds, leading to the potential for various conformations. Research has identified two conformational polymorphs, I and II, obtained through slow solvent evaporation and mechanical grinding, respectively []. Potential energy surface (PES) analysis, focusing on rotation around the C-C-N-C torsion angle, revealed four distinct energy basins. Polymorph I and molecules A of polymorph II adopt conformations corresponding to the second energy basin (-73° torsion angle). In contrast, molecules B of polymorph II align with the third energy basin (57° torsion angle). The energy barrier between these basins is significant at 27.5 kJ/mol, highlighting the stability of each conformation []. This distinction is noteworthy because different conformations can influence the compound's packing in the crystal lattice, further affecting its physicochemical properties.
Q6: How do researchers study the intermolecular interactions in this compound polymorphs?
A6: Researchers utilize tools like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) to investigate intermolecular interactions within the crystal structures of this compound polymorphs []. Hirshfeld surface analysis helps visualize and quantify interactions, identifying areas of close contact between molecules. In the case of this compound, this analysis has revealed weaker noncovalent interactions like C–H⋯O and C–H⋯π, with distances close to the sum of van der Waals radii. This finding suggests the presence of dispersive forces contributing to the stability of the crystal structures. On the other hand, QTAIM, combined with the Electron Localization Function (ELF), allows for a deeper understanding of electron density distribution at bond critical points, providing insights into the nature and strength of interactions. This analysis has confirmed the presence of strong closed-shell interactions in the classical O–H⋯O and N–H⋯O hydrogen bonds observed in this compound polymorphs [].
Q7: Beyond its role as a biomarker, are there other applications for this compound?
A7: While this compound's primary significance lies in its role as a xylene exposure biomarker, its unique properties make it a subject of interest in other areas. For instance, researchers are exploring the use of molecularly imprinted polymers (MIPs) designed with this compound as a template for selective extraction and analysis of this compound in complex matrices like urine []. These MIPs offer a potentially simpler and cheaper method for monitoring xylene exposure compared to traditional techniques []. Furthermore, understanding the polymorphic behavior of this compound is valuable for pharmaceutical research, particularly in drug formulation and manufacturing processes.
Q8: What are the implications of the findings on this compound for xylene exposure assessment?
A8: The research on this compound, particularly the understanding of its formation, analytical methods, and influencing factors like smoking [, ], contributes significantly to our ability to accurately assess xylene exposure. This information is crucial for establishing occupational exposure limits, evaluating the effectiveness of safety measures in workplaces handling xylene, and ultimately protecting the health of workers. Furthermore, the identification of this compound as a sensitive and specific biomarker for p-xylene exposure allows for a better understanding of the potential health risks associated with this specific isomer.
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